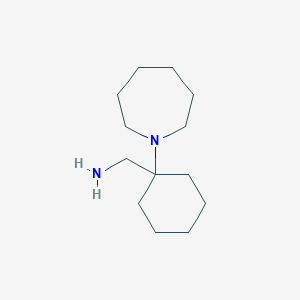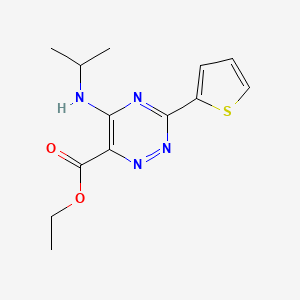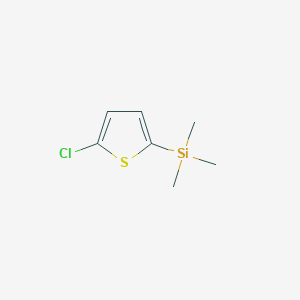![molecular formula C25H26N2O5S B2497417 N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-20-2](/img/structure/B2497417.png)
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules that might exhibit interesting chemical and physical properties due to its complex structure, including a benzodioxole moiety and sulfamoyl and carboxamide functional groups. Such compounds are often studied for their potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including condensation, amidation, and functional group transformations. For example, Adaikalaraj et al. (2018) discussed the synthesis of a novel organic molecule through Biginelli condensation reaction method, highlighting the importance of careful selection of reaction conditions and starting materials to achieve the desired product (Adaikalaraj et al., 2018).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods such as NMR, IR, and UV-Visible spectroscopy. The study by Adaikalaraj et al. (2018) also explored the molecular structure through DFT calculations, providing insights into the electronic and vibrational states of the compound (Adaikalaraj et al., 2018).
Scientific Research Applications
Structure-Activity Relationships
Research on related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has highlighted the significance of structural modifications to enhance the activity of small molecule endothelin receptor antagonists. Modifications at the aryl group, including monosubstitution and disubstitution, have been explored for their effects on potency and in vivo activity, demonstrating the importance of precise structural alterations for biological activity (Wu et al., 1997).
Catalytic Applications
The compound has also been associated with catalytic processes. For example, platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide, showcases the potential use of related compounds in catalytic reactions to achieve high yields of N-ethylbenzamide (Wang and Widenhoefer, 2004).
Material Science and Frameworks
In material science, carboxylate-assisted ethylamide metal–organic frameworks (MOFs) have been synthesized and studied for their structure, thermostability, and luminescence properties. These studies provide insights into the potential of such compounds in the development of novel materials with specific functions (Sun et al., 2012).
Supramolecular Chemistry
Research into benzene tricarboxamide supramolecular polymers, and their aliphatic wrapping influences the crystal structure and demonstrates the utility of carboxamide-based compounds in constructing supramolecular architectures with specific properties (Jiménez et al., 2009).
Heterogeneous Catalysis
Amide functionalized covalent organic frameworks (COFs) have been explored for their efficiency in catalysis, such as Knoevenagel condensation, indicating the role of amide groups in enhancing the catalytic performance of COFs (Li et al., 2019).
properties
IUPAC Name |
N-[2-[benzyl(2-phenylethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(22-11-12-23-24(17-22)32-19-31-23)26-14-16-33(29,30)27(18-21-9-5-2-6-10-21)15-13-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNXZYANUGLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

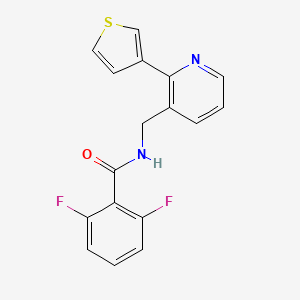
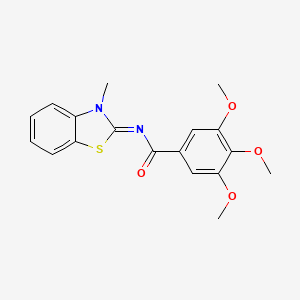
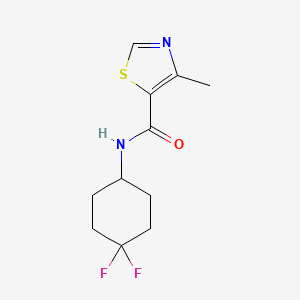
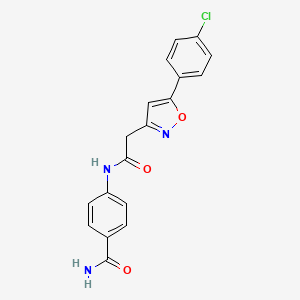
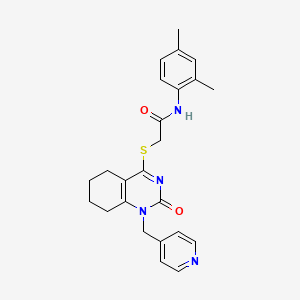
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)
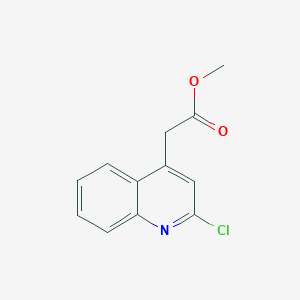
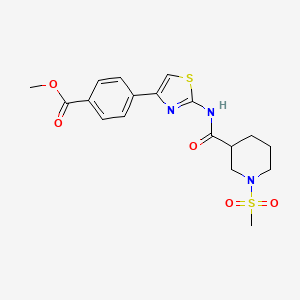

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
